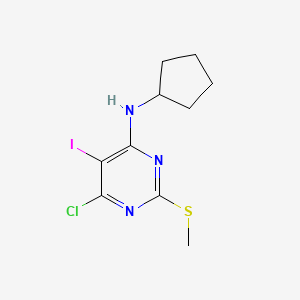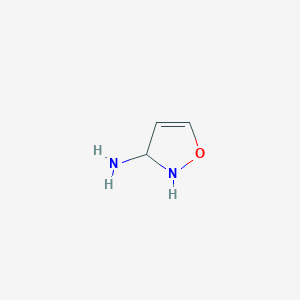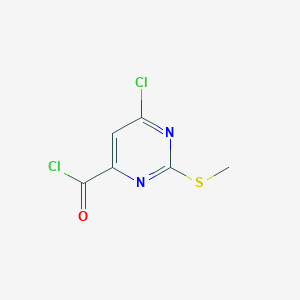![molecular formula C16H10Cl3NO2 B12913015 2-Chloro-1-[(2,5-dichlorophenyl)methyl]-1H-indole-3-carboxylic acid CAS No. 93548-94-8](/img/structure/B12913015.png)
2-Chloro-1-[(2,5-dichlorophenyl)methyl]-1H-indole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(2,5-dichlorobenzyl)-1H-indole-3-carboxylic acid: is an organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely found in nature and are known for their diverse biological activities. This particular compound is characterized by the presence of chlorine atoms at specific positions on the benzyl and indole rings, which can significantly influence its chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2,5-dichlorobenzyl)-1H-indole-3-carboxylic acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dichlorobenzyl chloride and indole-3-carboxylic acid.
Formation of Intermediate: The first step involves the reaction of 2,5-dichlorobenzyl chloride with indole-3-carboxylic acid under basic conditions to form an intermediate compound.
Chlorination: The intermediate is then subjected to chlorination using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 2-position of the indole ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure 2-Chloro-1-(2,5-dichlorobenzyl)-1H-indole-3-carboxylic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial production may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1-(2,5-dichlorobenzyl)-1H-indole-3-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzyl and indole rings can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the indole ring or the carboxylic acid group.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and electrophiles such as alkyl halides. Reaction conditions may involve the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM) and catalysts such as palladium or copper.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide, and reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Catalysts such as palladium on carbon (Pd/C) or palladium acetate, and bases like potassium carbonate or sodium hydroxide are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce more complex indole-based compounds.
Aplicaciones Científicas De Investigación
2-Chloro-1-(2,5-dichlorobenzyl)-1H-indole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-(2,5-dichlorobenzyl)-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation. The exact mechanism depends on the specific biological context and the target cells or tissues.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-1-(2,4-dichlorobenzyl)-1H-indole-3-carboxylic acid
- 2-Chloro-1-(2,6-dichlorobenzyl)-1H-indole-3-carboxylic acid
- 2-Chloro-1-(3,5-dichlorobenzyl)-1H-indole-3-carboxylic acid
Uniqueness
2-Chloro-1-(2,5-dichlorobenzyl)-1H-indole-3-carboxylic acid is unique due to the specific positioning of the chlorine atoms on the benzyl and indole rings. This unique structure can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Propiedades
Número CAS |
93548-94-8 |
|---|---|
Fórmula molecular |
C16H10Cl3NO2 |
Peso molecular |
354.6 g/mol |
Nombre IUPAC |
2-chloro-1-[(2,5-dichlorophenyl)methyl]indole-3-carboxylic acid |
InChI |
InChI=1S/C16H10Cl3NO2/c17-10-5-6-12(18)9(7-10)8-20-13-4-2-1-3-11(13)14(15(20)19)16(21)22/h1-7H,8H2,(H,21,22) |
Clave InChI |
GABQUSDSOMBNIT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C(N2CC3=C(C=CC(=C3)Cl)Cl)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-(Benzylideneamino)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B12912998.png)




![5-[([1,1'-Biphenyl]-4-yl)methoxy]-4-chloro-2-ethylpyridazin-3(2H)-one](/img/structure/B12913024.png)

